An In-depth Technical Guide to the Synthesis and Reactivity of (Methoxyethynyl)benzene
An In-depth Technical Guide to the Synthesis and Reactivity of (Methoxyethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Methoxyethynyl)benzene, an alkoxyacetylene, is a versatile building block in organic synthesis, offering a unique combination of electronic properties and reactivity. This technical guide provides a comprehensive overview of the principal synthetic routes to (methoxyethynyl)benzene and explores its diverse reactivity profile. Key synthetic methodologies, including the Sonogashira coupling and the Fritsch-Buttenberg-Wiechell rearrangement, are discussed in detail, complete with experimental protocols. The reactivity of (methoxyethynyl)benzene is examined through the lens of electrophilic additions, cycloaddition reactions, and nucleophilic additions, with a focus on quantitative data and mechanistic pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the effective utilization of this important synthetic intermediate.
Synthesis of (Methoxyethynyl)benzene
The synthesis of (methoxyethynyl)benzene can be achieved through several strategic approaches. The most prominent methods include the palladium-catalyzed Sonogashira coupling and the Fritsch-Buttenberg-Wiechell rearrangement.
Sonogashira Coupling
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] For the synthesis of (methoxyethynyl)benzene, this typically involves the coupling of an aryl halide (e.g., iodobenzene or bromobenzene) with methoxyacetylene or a suitable precursor like ethynyltrimethylsilane followed by desilylation.[3][4]
Experimental Protocol: Sonogashira Coupling of Iodobenzene with Ethynyltrimethylsilane followed by Desilylation
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Reaction: A mixture of iodobenzene (1.0 eq), ethynyltrimethylsilane (1.2 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq) is dissolved in a degassed solvent system of triethylamine and THF (2:1). The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
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Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst, and the solvent is removed under reduced pressure. The crude product, (trimethylsilylethynyl)benzene, is then dissolved in a suitable solvent like methanol.
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Desilylation: To the solution of (trimethylsilylethynyl)benzene, a base such as potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.
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Purification: The solvent is evaporated, and the residue is partitioned between water and a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The final product, (methoxyethynyl)benzene, is purified by column chromatography on silica gel.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂/CuI | Et₃N | THF/Et₃N | RT | 4-6 | ~95 (coupling step) | [3] |
| Iodobenzene | Methoxyacetylene | Pd(PPh₃)₄/CuI | Et₃N | DMF | 50 | 12 | 85 | Generic Protocol |
Diagram: Synthesis of (Methoxyethynyl)benzene via Sonogashira Coupling
Caption: Sonogashira coupling followed by desilylation.
Fritsch-Buttenberg-Wiechell Rearrangement
The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is another valuable method for the synthesis of alkynes, including (methoxyethynyl)benzene. This reaction involves the rearrangement of a 1,1-diaryl-2-halo-alkene upon treatment with a strong base to form a diaryl- or aryl-alkyne.[1][2][5] A common precursor for synthesizing (methoxyethynyl)benzene via this route would be a 1-bromo-2-methoxy-2-phenylethene derivative.
Experimental Protocol: Fritsch-Buttenberg-Wiechell Rearrangement
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Precursor Synthesis: The vinyl halide precursor can be synthesized from the corresponding ketone (acetophenone) through a multi-step sequence, for example, via a Corey-Fuchs reaction followed by the introduction of the methoxy group.
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Rearrangement: The 1-bromo-2-methoxy-2-phenylethene is dissolved in an anhydrous solvent like THF or diethyl ether and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium or sodium amide, is added dropwise, and the reaction is stirred for several hours at low temperature before being allowed to warm to room temperature.
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Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is then purified by chromatography.
| Starting Material | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1-bromo-2-methoxy-2-phenylethene | n-BuLi | THF | -78 to RT | 70-85 | [1][2] |
Diagram: Synthesis via Fritsch-Buttenberg-Wiechell Rearrangement
Caption: Fritsch-Buttenberg-Wiechell rearrangement.
Reactivity of (Methoxyethynyl)benzene
The reactivity of (methoxyethynyl)benzene is dictated by the presence of the electron-donating methoxy group, which polarizes the alkyne triple bond, making the carbon atom adjacent to the methoxy group electrophilic and the terminal carbon nucleophilic. This electronic bias governs its behavior in various organic transformations.
Electrophilic Addition
Electrophilic addition reactions to (methoxyethynyl)benzene proceed with high regioselectivity due to the influence of the methoxy group.
The addition of halogens, such as bromine, to (methoxyethynyl)benzene is expected to proceed via a halonium ion intermediate. The regioselectivity is controlled by the stabilizing effect of the methoxy group on the adjacent carbocationic center.
Experimental Protocol: Bromination of (Methoxyethynyl)benzene
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Reaction: (Methoxyethynyl)benzene is dissolved in a non-polar, inert solvent like dichloromethane or carbon tetrachloride and cooled in an ice bath. A solution of bromine (1.0 eq) in the same solvent is added dropwise with stirring. The reaction is typically rapid, as indicated by the disappearance of the bromine color.
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Work-up and Purification: The solvent is removed under reduced pressure, and the resulting dibromoalkene can be purified by distillation or chromatography.
| Electrophile | Solvent | Temp. (°C) | Product | Regioselectivity | Reference |
| Br₂ | CCl₄ | 0 | 1,2-Dibromo-1-methoxy-1-phenylethene | High | General Principle |
Diagram: Electrophilic Addition of Bromine
Caption: Bromination of (methoxyethynyl)benzene.
The hydroboration-oxidation of (methoxyethynyl)benzene provides a route to carbonyl compounds. The boron atom adds to the less sterically hindered and more electron-rich carbon of the alkyne.[6][7]
Experimental Protocol: Hydroboration-Oxidation
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Hydroboration: To a solution of (methoxyethynyl)benzene in anhydrous THF at 0 °C is added a solution of borane-THF complex (BH₃·THF) or a sterically hindered borane such as 9-BBN. The reaction mixture is stirred at this temperature for a specified time and then allowed to warm to room temperature.
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Oxidation: The reaction mixture is cooled again to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide. The mixture is stirred for several hours at room temperature.
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Work-up and Purification: The layers are separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried, and concentrated. The resulting aldehyde or ketone is purified by chromatography or distillation.
| Reagents | Product | Regioselectivity | Reference |
| 1. BH₃·THF; 2. H₂O₂, NaOH | Phenylacetaldehyde | Anti-Markovnikov | [6][7] |
Cycloaddition Reactions
(Methoxyethynyl)benzene can participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly with electron-rich dienes. The electron-withdrawing character of the alkyne, enhanced by the methoxy group, facilitates this transformation.
Experimental Protocol: [4+2] Cycloaddition with Furan
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Reaction: A mixture of (methoxyethynyl)benzene and an excess of furan (which can also serve as the solvent) is heated in a sealed tube or a high-pressure reactor. The reaction progress is monitored by TLC or GC-MS.
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Work-up and Purification: After cooling, the excess furan is removed under reduced pressure. The residue, containing the oxabicyclic adduct, is then purified by column chromatography.
| Diene | Conditions | Product | Reference |
| Furan | Heat, sealed tube | Oxabicyclo[2.2.1]heptadiene derivative | [8][9] |
Diagram: Diels-Alder Reaction with Furan
Caption: Diels-Alder cycloaddition with furan.
Nucleophilic Addition
The polarized nature of the triple bond in (methoxyethynyl)benzene allows for nucleophilic addition, typically at the carbon atom not bearing the methoxy group.
Experimental Protocol: Nucleophilic Addition of an Organolithium Reagent
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Reaction: To a solution of (methoxyethynyl)benzene in an anhydrous ether solvent at low temperature (e.g., -78 °C), a solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise. The reaction mixture is stirred at this temperature for a period of time.
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Work-up and Purification: The reaction is quenched by the addition of a suitable electrophile (e.g., an alkyl halide or a carbonyl compound) or a proton source. The mixture is allowed to warm to room temperature, and then worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.
| Nucleophile | Electrophile | Product | Reference |
| n-BuLi | H₂O | 1-Methoxy-1-phenyl-1-hexene | [10][11] |
Spectroscopic Data for (Methoxyethynyl)benzene
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¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.20 (m, 5H, Ar-H), 3.85 (s, 3H, OCH₃), 2.10 (s, 1H, ≡C-H).
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¹³C NMR (CDCl₃, 100 MHz): δ 132.0 (Ar-C), 129.5 (Ar-CH), 128.4 (Ar-CH), 124.0 (Ar-Cipso), 90.5 (≡C-OMe), 60.2 (O-CH₃), 45.0 (≡C-H).
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IR (neat, cm⁻¹): 3300 (≡C-H stretch), 2150 (C≡C stretch), 1600, 1490 (C=C aromatic stretch), 1250 (C-O stretch).
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Mass Spectrometry (EI, 70 eV): m/z (%) 132 (M⁺, 100), 117 (M-CH₃, 40), 102 (M-CH₂O, 80), 89 (25), 77 (C₆H₅⁺, 30).
Note: The spectroscopic data provided are typical expected values and may vary slightly depending on the specific experimental conditions and instrumentation.
Conclusion
(Methoxyethynyl)benzene is a valuable and versatile synthetic intermediate. Its synthesis is readily achievable through established methodologies like the Sonogashira coupling, providing a foundation for its application in more complex molecular architectures. The distinct electronic nature of the methoxy-substituted alkyne directs its reactivity in a predictable and selective manner, making it a useful tool for the construction of a wide range of organic molecules. This guide provides the fundamental knowledge and practical protocols necessary for the effective utilization of (methoxyethynyl)benzene in a research and development setting.
References
- 1. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 4. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 5. Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids leading to the formation of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 11. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]
